Enhanced Affinity of 2-Methylbutyryl CoA for SBCAD Compared to Isobutyryl-CoA
2-Methylbutyryl CoA demonstrates significantly higher affinity for its native enzyme, short/branched-chain acyl-CoA dehydrogenase (SBCAD), compared to the structurally related analog isobutyryl-CoA. In assays using purified rat liver enzyme with phenazine methosulfate as an artificial electron acceptor, the apparent Km for 2-methylbutyryl CoA was 20 µM, whereas the Km for isobutyryl-CoA was 89 µM, representing a 4.45-fold lower affinity for the comparator [1]. This kinetic advantage is also observed in human enzyme systems, where the Km for 2-methylbutyryl CoA is reported to be 12 µM for SBCAD [2]. A separate comparative study confirmed a Km of 2.7 µM for 2-methylbutyryl CoA with human SBCAD, whereas the same enzyme exhibited a Km of 130 µM for isobutyryl-CoA, a 48-fold difference in affinity [3].
| Evidence Dimension | Enzyme Affinity (Apparent Km) |
|---|---|
| Target Compound Data | 20 µM (rat SBCAD); 12 µM (human SBCAD); 2.7 µM (human SBCAD) |
| Comparator Or Baseline | Isobutyryl-CoA: 89 µM (rat SBCAD); 24 µM (human IBD); 130 µM (human SBCAD) |
| Quantified Difference | Km for 2-methylbutyryl CoA is 4.45-fold to 48-fold lower than for isobutyryl-CoA, depending on the specific enzyme system and assay conditions. |
| Conditions | Rat liver mitochondrial SBCAD assay with phenazine methosulfate; Human SBCAD assay at 37°C, pH 8; Comparative human BCAA ACAD assay. |
Why This Matters
This substantial difference in Km dictates that 2-methylbutyryl CoA is the preferred and kinetically competent substrate for SBCAD, making it the only appropriate compound for accurate activity assays and inhibitor screening targeting this enzyme.
- [1] Ikeda Y, Tanaka K. Purification and characterization of 2-methyl-branched chain acyl coenzyme A dehydrogenase, an enzyme involved in the isoleucine and valine metabolism, from rat liver mitochondria. J Biol Chem. 1983;258(2):947-954. View Source
- [2] Alfardan J, et al. Characterization of new ACADSB gene sequence mutations and clinical implications in patients with 2-methylbutyrylglycinuria identified by newborn screening. Mol Genet Metab. 2019;128(1-2):57–61. (Table 1). View Source
- [3] Goetzman ES, et al. Convergent evolution of a 2-methylbutyryl-CoA dehydrogenase from isovaleryl-CoA dehydrogenase in Solanum tuberosum. J Biol Chem. 2005;280(6):4873-4880. (Table 1). View Source
